5-methoxy-6-nitro-1H-benzimidazole
Description
Properties
CAS No. |
112146-95-9 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.162 |
IUPAC Name |
5-methoxy-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6-5(9-4-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
SAZGMKBPQCJEOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN2)[N+](=O)[O-] |
Synonyms |
1H-Benzimidazole,5-methoxy-6-nitro-(9CI) |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction with Nitro-Substituted Carboxylic Acids
The Phillips-Ladenburg reaction, which condenses 1,2-diaminobenzene derivatives with carboxylic acids under acidic conditions, has been adapted for nitro-substituted targets. For example, 4-methoxy-5-nitro-1,2-diaminobenzene reacts with formic acid in polyphosphoric acid (PPA) to yield the benzimidazole core. Key considerations include:
Weidenhagen Reaction with Nitrobenzaldehyde
The Weidenhagen reaction, employing aldehydes as carbonyl partners, offers an alternative route. Using 2-nitrobenzaldehyde and 4-methoxy-1,2-diaminobenzene in ethanol with copper acetate as an oxidant, the reaction proceeds via Schiff base formation followed by oxidative cyclization. This method achieves moderate yields (45–55%) but requires strict temperature control (60–80°C) to avoid over-oxidation.
Post-Cyclization Functionalization Strategies
For substrates where direct cyclocondensation is impractical, post-synthetic modification of pre-formed benzimidazole cores provides a viable alternative.
Electrophilic Nitration of 5-Methoxy-1H-Benzimidazole
Nitration of 5-methoxy-1H-benzimidazole with mixed nitric-sulfuric acid introduces the nitro group at position 6. The methoxy group’s electron-donating nature directs nitration to the ortho position, achieving 60–70% regioselectivity. Critical parameters include:
Palladium-Catalyzed C–H Functionalization
Recent advances in transition metal catalysis enable direct C–H nitration. Using Pd(OAc)₂ and AgNO₃ in trifluoroacetic acid (TFA), 5-methoxy-1H-benzimidazole undergoes regioselective nitration at position 6. This method offers superior atom economy (90% yield) but requires anhydrous conditions and inert atmosphere.
Reductive Pathways from Nitro-Containing Intermediates
Reduction of nitro groups in pre-assembled benzimidazoles provides access to amino derivatives, but reversed strategies also apply for nitro retention.
Partial Reduction of Dinitro Precursors
Starting with 5-methoxy-4,6-dinitro-1H-benzimidazole , selective reduction of the position 4 nitro group using SnCl₂/HCl preserves the position 6 nitro moiety. Key challenges include:
-
Chemoselectivity : Competing reduction of both nitro groups necessitates precise stoichiometry (1.0 equivalent SnCl₂).
-
Workup : Neutralization with NaHCO₃ followed by dichloromethane extraction isolates the product in 65% yield.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-methoxy-6-amino-1H-benzo[d]imidazole.
Reduction: The major product is 5-methoxy-6-amino-1H-benzo[d]imidazole.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields 5-amino-6-nitro-1H-benzo[d]imidazole.
Scientific Research Applications
5-methoxy-6-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy group enhances the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Key Physicochemical and Structural Differences
Q & A
Q. What are the standard synthetic protocols for preparing 5-methoxy-6-nitro-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of substituted aromatic aldehydes with diamine precursors (e.g., 4-nitro-o-phenylenediamine) under oxidative conditions. Sodium metabisulfite is a common oxidizing agent, and reactions often proceed in polar aprotic solvents like DMSO or DMF. Microwave-assisted synthesis significantly improves yields (40–99%) and reduces reaction time compared to conventional heating . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, microwave irradiation at 100–120°C for 10–30 minutes enhances efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR confirm substitution patterns (e.g., methoxy at C5, nitro at C6). The benzimidazole proton (N1-H) appears as a singlet near δ 12–13 ppm.
- FTIR : Stretching vibrations for nitro (1520–1350 cm) and methoxy groups (~2850 cm) are critical.
- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves molecular geometry and hydrogen-bonding networks. High-resolution data (>1.0 Å) are required to confirm nitro-group orientation and planarity of the benzimidazole ring .
Q. How does the reactivity of the nitro group in this compound influence subsequent functionalization?
- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Reduction with NaBH/Pd-C or catalytic hydrogenation converts it to an amine, enabling further coupling (e.g., amidation, Schiff base formation). Competitive reactions (e.g., methoxy-group demethylation) must be controlled by using mild reducing agents and low temperatures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with antimicrobial/anticancer activity. Software like Gaussian 16 or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Docking : Targets like Staphylococcus aureus dihydrofolate reductase (DHFR) or human histone deacetylase 6 (HDAC6) are modeled using AutoDock Vina. Docking scores (binding affinity in kcal/mol) guide SAR studies. For example, derivatives with electron-deficient substituents show stronger binding to DHFR’s active site .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Validate IC or MIC values using multiple assays (e.g., broth microdilution vs. agar diffusion).
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. For example, discrepancies in antifungal activity (e.g., vs. Candida albicans) may arise from assay sensitivity differences .
- Control Experiments : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability.
Q. How can the steric and electronic effects of substituents on this compound be systematically studied for structure-activity relationships (SAR)?
- Methodological Answer :
- Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl chains) at C2 or N1. Use microwave-assisted methods for rapid diversification.
- 3D-QSAR : Employ CoMFA or CoMSIA models to map steric/electronic contributions. For instance, bulky groups at C2 enhance antibacterial activity by improving membrane penetration .
- Crystallographic Data : Compare bond lengths and angles (e.g., C-Nitro vs. C-Methoxy) to correlate geometry with bioactivity .
Q. What are the best practices for analyzing nitro-group stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC-UV. Nitro groups are stable in acidic conditions but may degrade in alkaline media.
- Metabolic Simulation : Use liver microsomes (e.g., human S9 fraction) to assess reduction to amines. LC-MS/MS quantifies metabolites and identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
